molecular formula C20H24BrNO3 B3839302 (E)-1-[4-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]-3-methoxyphenyl]-N-methoxymethanimine

(E)-1-[4-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]-3-methoxyphenyl]-N-methoxymethanimine

Cat. No.: B3839302
M. Wt: 406.3 g/mol
InChI Key: QORFIGWTIDVMAR-LSHDLFTRSA-N
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Description

(E)-1-[4-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]-3-methoxyphenyl]-N-methoxymethanimine is a synthetic organic compound characterized by its complex structure, which includes a brominated aromatic ring and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]-3-methoxyphenyl]-N-methoxymethanimine typically involves multiple steps, starting with the bromination of 2,3,5,6-tetramethylphenol. This is followed by the formation of the methoxy derivative through a reaction with methanol under acidic conditions. The final step involves the formation of the imine by reacting the methoxy derivative with methoxymethylamine under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]-3-methoxyphenyl]-N-methoxymethanimine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-[4-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]-3-methoxyphenyl]-N-methoxymethanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its brominated aromatic ring can facilitate binding to specific proteins or nucleic acids, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-1-[4-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]-3-methoxyphenyl]-N-methoxymethanimine involves its interaction with specific molecular targets. The brominated aromatic ring and methoxy groups facilitate binding to proteins or nucleic acids, leading to changes in their structure and function. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[4-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]-3-methoxyphenyl]-N-methoxymethanimine is unique due to its combination of a brominated aromatic ring and multiple methoxy groups. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(E)-1-[4-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]-3-methoxyphenyl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO3/c1-12-14(3)20(21)15(4)13(2)17(12)11-25-18-8-7-16(10-22-24-6)9-19(18)23-5/h7-10H,11H2,1-6H3/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORFIGWTIDVMAR-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1COC2=C(C=C(C=C2)C=NOC)OC)C)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=C1COC2=C(C=C(C=C2)/C=N/OC)OC)C)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-1-[4-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]-3-methoxyphenyl]-N-methoxymethanimine
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(E)-1-[4-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]-3-methoxyphenyl]-N-methoxymethanimine
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(E)-1-[4-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]-3-methoxyphenyl]-N-methoxymethanimine
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(E)-1-[4-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]-3-methoxyphenyl]-N-methoxymethanimine
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(E)-1-[4-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]-3-methoxyphenyl]-N-methoxymethanimine
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(E)-1-[4-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]-3-methoxyphenyl]-N-methoxymethanimine

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